molecular formula C22H17Cl2N3O4 B277992 2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

Katalognummer B277992
Molekulargewicht: 458.3 g/mol
InChI-Schlüssel: BOQMBZDEJSFXMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and inflammation. It has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell growth and survival. It also inhibits the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth. In neurodegenerative diseases, it has neuroprotective effects and improves cognitive function. In infectious diseases, it has shown potential as an antiviral and antibacterial agent.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide in lab experiments include its potential applications in various fields, its well-defined mechanism of action, and its ability to inhibit multiple enzymes and signaling pathways. However, its limitations include its complex synthesis method and the need for further research to determine its efficacy and safety in humans.

Zukünftige Richtungen

There are several future directions for the research on 2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide. These include further studies on its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on optimizing the synthesis method and developing more potent and selective analogs of this compound. Furthermore, the safety and efficacy of this compound in humans need to be evaluated in clinical trials.

Synthesemethoden

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves several steps, including the reaction of 2,4-dichlorophenol with propionyl chloride, followed by the reaction of the resulting product with 2-amino-5-methoxybenzoic acid. The final step involves the reaction of the intermediate product with oxazolo[4,5-b]pyridine-2-carboxylic acid to yield the desired compound.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, it has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, it has been studied for its potential as an antiviral and antibacterial agent.

Eigenschaften

Produktname

2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

Molekularformel

C22H17Cl2N3O4

Molekulargewicht

458.3 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C22H17Cl2N3O4/c1-12(30-17-8-6-14(23)11-15(17)24)21(28)26-16-10-13(5-7-18(16)29-2)22-27-20-19(31-22)4-3-9-25-20/h3-12H,1-2H3,(H,26,28)

InChI-Schlüssel

BOQMBZDEJSFXMZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)OC)OC4=C(C=C(C=C4)Cl)Cl

Kanonische SMILES

CC(C(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)OC)OC4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.